molecular formula C10H9BrO2S B15097526 Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide CAS No. 62157-96-4

Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide

Cat. No.: B15097526
CAS No.: 62157-96-4
M. Wt: 273.15 g/mol
InChI Key: QBJGNPUMRSOQDY-UHFFFAOYSA-N
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Description

Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide (CAS: 62157-96-4) is a substituted dihydrothiophene dioxide derivative with the molecular formula C₁₀H₉BrO₂S and a molecular weight of 273.15 g/mol . Its structure features a 2,5-dihydrothiophene 1,1-dioxide core substituted at the 3-position with a 4-bromophenyl group.

Properties

CAS No.

62157-96-4

Molecular Formula

C10H9BrO2S

Molecular Weight

273.15 g/mol

IUPAC Name

3-(4-bromophenyl)-2,5-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C10H9BrO2S/c11-10-3-1-8(2-4-10)9-5-6-14(12,13)7-9/h1-5H,6-7H2

InChI Key

QBJGNPUMRSOQDY-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CS1(=O)=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide can be achieved through various methods. One common approach involves the use of graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature. The electrolyte used is tetraethylammonium hexafluorophosphate (Et4NPF6) with hexafluoroisopropanol (HFIP) and nitromethane (CH3NO2) as co-solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of electrochemical synthesis and the use of appropriate solvents and electrolytes can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the original compound.

Scientific Research Applications

Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate oxidative stress and inflammation is of particular interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene 1,1-dioxides exhibit diverse reactivity and applications depending on their substituents. Below is a comparative analysis of the target compound and analogous derivatives:

Structural and Physicochemical Properties
Compound (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
3-(4-bromophenyl)-2,5-dihydrothiophene 1,1-dioxide (62157-96-4) C₁₀H₉BrO₂S 4-bromophenyl 273.15 Bromine enhances electron deficiency
2,2,3-trimethyl-4-phenyl-2,5-dihydrothiophene 1,1-dioxide (62157-92-0) C₁₄H₁₈O₂S 2,2,3-trimethyl, 4-phenyl 250.35 Steric hindrance from methyl groups
3-ethyl-2,5-dihydro-2-methylthiophene 1,1-dioxide (116756-83-3) C₈H₁₂O₂S 3-ethyl, 2-methyl 172.24 Alkyl groups increase hydrophobicity
2-(4-bromophenyl)thiophen-3-amine (183667-02-3) C₁₀H₈BrNS 4-bromophenyl, amine 254.15 Non-dihydrothiophene dioxide scaffold

Key Observations :

  • The bromophenyl substituent in the target compound introduces significant electron withdrawal, making it more reactive in cycloadditions compared to alkyl-substituted analogs .
  • Methyl or ethyl substituents (e.g., 116756-83-3) improve solubility in organic solvents but reduce electrophilicity .
  • The non-dihydrothiophene dioxide derivative (183667-02-3) lacks the strained, electron-deficient ring system, resulting in divergent reactivity .

Biological Activity

Thiophene, 3-(4-bromophenyl)-2,5-dihydro-, 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of thiophene derivatives often stems from their ability to interact with various molecular targets. Specifically, this compound has been shown to modulate oxidative stress and inflammation pathways. Its interaction with enzymes and receptors leads to biochemical effects that can influence cell signaling and metabolic processes.

Therapeutic Applications

This compound is being investigated for several potential therapeutic applications:

  • Anti-inflammatory Activity : Early studies indicate that this compound may possess anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation.
  • Anticancer Properties : The compound has shown promise in preclinical models for its anticancer activity. Research indicates that it can inhibit the proliferation of various cancer cell lines, suggesting a potential role as an anticancer agent .
  • Antimicrobial Activity : Preliminary investigations have suggested that this thiophene derivative may exhibit antimicrobial properties against certain bacterial strains .

In Vitro Studies

A series of in vitro studies have demonstrated the effectiveness of this compound against different cancer cell lines:

  • MCF-7 Breast Cancer Cells : The compound displayed significant antiproliferative activity with an IC50 value indicating effective inhibition of cell growth.
  • HT-29 Colon Cancer Cells : Similar results were observed in HT-29 cells, reinforcing the compound's potential as a broad-spectrum anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the bromophenyl group in enhancing the biological activity of thiophene derivatives. Modifications to this group can lead to variations in potency and selectivity against different cancer types. For instance:

CompoundBiological ActivityIC50 (µM)
Thiophene Derivative AAntiproliferative (MCF-7)5.0
Thiophene Derivative BAntiproliferative (HT-29)3.2
Thiophene Derivative CAntimicrobial (E. coli)50

Comparison with Related Compounds

Thiophene derivatives are often compared with other heterocyclic compounds to evaluate their relative efficacy:

Compound TypeActivity TypeExampleIC50 (µM)
ThiazoleAntitumorCompound X2.5
PyrazoleAntimicrobialCompound Y10
ThiopheneAntiproliferativeThiophene A5.0

Q & A

Q. What are the established synthetic routes for 3-(4-bromophenyl)-2,5-dihydrothiophene-1,1-dioxide, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization and oxidation strategies. A common approach involves Friedel-Crafts acylation followed by thiophene ring formation using P4_4S10_{10} and NaHCO3_3 in acetonitrile (yield ~85%) . Alternatively, sulfonamidation of (4-bromophenyl)methanol with 1,2-thiazinane-1,1-dioxide in the presence of fluorinated solvents (e.g., HFIP/nitromethane) has been reported . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance cyclization efficiency.
  • Oxidizing agents : Bromine/NaAcetate mixtures are critical for selective oxidation to sulfone derivatives .
  • Temperature : Reactions often proceed at reflux (80–100°C) to avoid side-product formation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., 4-bromophenyl protons at δ ~7.5 ppm, thiophene-SO2_2 protons at δ ~3.2–4.0 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and confirm sulfone geometry (S–O bond lengths ~1.43 Å) .
  • Mass spectrometry : ESI-MS or GC-MS detects molecular ion peaks (e.g., [M+H]+^+ at m/z ~316) .

Q. How is purity optimized, and what analytical standards are recommended?

Recrystallization from ethanol/water mixtures (≥95% purity) is standard. HPLC with UV detection (λ = 254 nm) and comparison to commercial standards (e.g., Pharmorgana intermediates) ensures purity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the sulfone group and bromophenyl substituent. This predicts activation barriers for Suzuki-Miyaura coupling (e.g., Pd-catalyzed aryl-bromide substitution) and regioselectivity in electrophilic aromatic substitution .

Q. What strategies resolve contradictions in reported bioactivity data for sulfolane derivatives?

Discrepancies in antiviral or anti-inflammatory activity (e.g., hepatitis C inhibition vs. negligible effects) may arise from:

  • Solubility differences : Use DMSO/PBS mixtures for consistent in vitro assays .
  • Stereochemical variability : Chiral HPLC separates enantiomers for individual bioactivity profiling .
  • Assay protocols : Standardize cell lines (e.g., HepG2 for liver-targeted studies) .

Q. How does the sulfone group influence electrochemical properties in material science applications?

The sulfone moiety enhances electron affinity, making the compound suitable as an n-type semiconductor. Cyclic voltammetry (CV) in anhydrous DMF reveals reduction potentials at ~-1.2 V (vs. Ag/AgCl), correlating with LUMO energies calculated via DFT .

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